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Abstract: Diallyl trisulfide (DATS), a principal organosulfur compound derived from garlic
(Allium sativum), has garnered significant scientific interest for its potent anti-cancer and
chemopreventive properties.[1] Its efficacy stems from its ability to interact with a multitude of
cellular targets, thereby modulating key signaling pathways involved in cell proliferation,
survival, apoptosis, and metastasis. This technical guide provides a comprehensive overview of
the known cellular targets of DATS, presenting quantitative data, detailed experimental
methodologies, and visual representations of the core signaling pathways it influences. The
primary objective is to furnish researchers and drug development professionals with a detailed
resource to facilitate further investigation into the therapeutic potential of DATS.

Core Cellular Processes Modulated by Diallyl
Trisulfide

DATS exerts its biological effects by impacting several fundamental cellular processes,
primarily in cancer cells. These multi-targeted effects contribute to its overall anti-neoplastic
activity.

Induction of Apoptosis

A primary mechanism of DATS is the induction of programmed cell death, or apoptosis.[1] It
activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]
DATS treatment leads to the generation of reactive oxygen species (ROS), which triggers the
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mitochondrial pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2)
proteins.[1][2] This results in the release of cytochrome ¢ and the subsequent activation of
caspase-9 and the executioner caspase-3.[2][3] Concurrently, DATS can engage the extrinsic
pathway, which involves death receptors and the activation of caspase-8.[1][4]

Cell Cycle Arrest

DATS is widely reported to induce cell cycle arrest, most commonly at the G2/M phase.[1][3]
This is achieved by modulating the expression and activity of key cell cycle regulatory proteins,
such as decreasing the production of cyclin B1 and cdc2.[3] This halt in cell cycle progression
prevents cancer cells from dividing and proliferating.

Modulation of Cellular Redox Homeostasis

DATS significantly influences the cellular redox balance. While it can induce apoptosis through
the generation of ROS in cancer cells, it also activates the master regulator of the antioxidant
response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] DATS directly interacts with
Keapl, the cytosolic repressor of Nrf2, leading to Nrf2's dissociation and translocation to the
nucleus.[6][7] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxifying
enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[6]

Inhibition of Invasion and Metastasis

DATS has been shown to suppress the invasive and migratory capabilities of cancer cells.[1][8]
This is accomplished by inhibiting the activity of matrix metalloproteinases (MMPSs), such as
MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step
in metastasis.[3]

Key Molecular Targets and Signaling Pathways

DATS interacts with specific proteins and modulates entire signaling cascades. The following
sections detail its primary molecular targets.

The Nrf2-Keapl Pathway

A critical target of DATS is the Keapl protein. DATS is believed to cause the thiol modification
of specific cysteine residues on Keap1l, particularly Cysteine 288 (Cys288).[6][7] This
modification disrupts the Keap1-Nrf2 complex, preventing the proteasomal degradation of Nrf2.
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[6][7] Freed from Keapl, Nrf2 translocates to the nucleus, binds to the Antioxidant Response
Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[9]
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Caption: DATS-mediated activation of the Nrf2 pathway.

Pro-Survival Signaling Pathways (PI3K/Akt and NF-kB)

DATS effectively suppresses critical pro-survival signaling pathways that are often hyperactive
in cancer. It has been shown to inhibit the Phosphoinositide 3-kinase (PI13K)/Akt pathway, which
is central to cell growth, proliferation, and survival.[3][10] By suppressing Akt phosphorylation,
DATS can promote apoptosis.[10] Furthermore, DATS can inhibit the NF-kB signaling pathway.
[3] NF-kB is a transcription factor that controls the expression of genes involved in inflammation
and cell survival.[11] DATS prevents the degradation of IkB, the inhibitor of NF-kB, thereby
sequestering NF-kB in the cytoplasm and blocking its pro-survival functions.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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